Biphenyl-4-yl thiophene-2-carboxylate
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Overview
Description
[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of 1,1’-biphenyl-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur, can be adapted for large-scale synthesis . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce thiol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
Biphenyl-4-carboxylic acid: Another biphenyl derivative used in organic synthesis.
2,5-Dithiophene: A related compound with two thiophene rings, used in organic electronics.
Uniqueness
[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE is unique due to its combination of biphenyl and thiophene moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C17H12O2S |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
(4-phenylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C17H12O2S/c18-17(16-7-4-12-20-16)19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZHEGWMONGXPPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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